molecular formula C8H9NO2S B1358193 Methyl(3-nitrobenzyl)sulfane CAS No. 51392-54-2

Methyl(3-nitrobenzyl)sulfane

Cat. No.: B1358193
CAS No.: 51392-54-2
M. Wt: 183.23 g/mol
InChI Key: RVUYCFUSWBGCKF-UHFFFAOYSA-N
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Description

Methyl(3-nitrobenzyl)sulfane is an organic compound with the molecular formula C8H9NO2S It consists of a methyl group attached to a 3-nitrobenzyl group, which is further connected to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(3-nitrobenzyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with methylthiolate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The industrial synthesis may also involve additional purification steps such as recrystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl(3-nitrobenzyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Scientific Research Applications

Methyl(3-nitrobenzyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(3-nitrobenzyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfur atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl(4-nitrobenzyl)sulfane
  • Methyl(2-nitrobenzyl)sulfane
  • Ethyl(3-nitrobenzyl)sulfane

Uniqueness

Methyl(3-nitrobenzyl)sulfane is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(methylsulfanylmethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUYCFUSWBGCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium methanethiolate (13.5 g; 192 mmol) was added in two portions to a stirred solution of 1-(chloromethyl)-3-nitrobenzene (30.0 g; 175 mmol) in ethanol (360 mL) at −15° C. The cold bath was removed and the batch was stirred at room temperature for 3 hours. The batch was diluted with brine and extracted with ethyl acetate (2×). The combined organic phases were washed with water, dried (sodium sulfate), filtered and concentrated to give the desired product (32.2 g) that was used without further purification.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

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